chemical structure and physical properties of 1-(10H-Phenothiazin-2-yl)butan-1-one
chemical structure and physical properties of 1-(10H-Phenothiazin-2-yl)butan-1-one
An In-Depth Technical Guide to 1-(10H-Phenothiazin-2-yl)butan-1-one: Structure, Properties, and Pharmaceutical Significance
Introduction: The Role of Phenothiazine Scaffolds in Modern Drug Discovery
The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically significant drugs.[1] First synthesized in 1883, phenothiazine and its derivatives have been instrumental in the development of antipsychotic, antiemetic, and antihistaminic therapies, revolutionizing the treatment of various psychiatric and physiological disorders.[2] 1-(10H-Phenothiazin-2-yl)butan-1-one, also known as 2-butyrylphenothiazine, is a key intermediate in the synthesis of such therapeutic agents, most notably the antipsychotic drug Butaperazine.[3][4] This guide provides a comprehensive technical overview of 1-(10H-Phenothiazin-2-yl)butan-1-one, detailing its chemical structure, physicochemical properties, synthesis, and its pivotal role in the development of dopamine receptor antagonists.
Chemical Structure and Physicochemical Properties
1-(10H-Phenothiazin-2-yl)butan-1-one is characterized by a central phenothiazine ring system, with a butyryl group substituted at the 2-position of one of the benzene rings.[3] The tricyclic core is not planar, adopting a folded conformation.[5] The presence of the electron-rich sulfur and nitrogen heteroatoms, along with the ketone functional group, dictates its chemical reactivity and potential for further derivatization.
Table 1: Physicochemical Properties of 1-(10H-Phenothiazin-2-yl)butan-1-one
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅NOS | [3] |
| Molecular Weight | 269.36 g/mol | [3] |
| CAS Number | 25244-91-1 | [3] |
| Synonyms | 2-Butyrylphenothiazine, 1-(10H-Phenothiazin-2-yl)-1-butanone | [3] |
| Boiling Point | 470.8 °C at 760 mmHg | [3] |
| Flash Point | 238.5 °C | [3] |
| Density | 1.191 g/cm³ | [3] |
| Refractive Index | 1.625 | [3] |
| Melting Point | Not available | [3] |
| Solubility | Not available | [3] |
Synthesis and Derivatization
Proposed Synthesis of 1-(10H-Phenothiazin-2-yl)butan-1-one via Friedel-Crafts Acylation:
A plausible and widely used method for the synthesis of 2-acylphenothiazines is the Friedel-Crafts acylation of the parent phenothiazine ring.[6][7] This electrophilic aromatic substitution reaction involves the reaction of phenothiazine with an acylating agent, such as butyryl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[8][9][10] The acylium ion generated in situ then attacks the electron-rich phenothiazine ring, primarily at the 2-position due to the directing effects of the heteroatoms.
Caption: Proposed Friedel-Crafts acylation for the synthesis of 1-(10H-Phenothiazin-2-yl)butan-1-one.
Synthesis of Butaperazine: A Key Downstream Application
The primary utility of 1-(10H-Phenothiazin-2-yl)butan-1-one is as a starting material for the synthesis of Butaperazine.[4] This involves the alkylation of the nitrogen atom of the phenothiazine ring with a suitable aminoalkyl side chain.
Experimental Protocol for the Synthesis of Butaperazine:
The synthesis of Butaperazine from 2-butyrylphenothiazine involves the N-alkylation of the phenothiazine core with 1-(γ-chloropropyl)-4-methylpiperazine.[4]
-
Preparation of the Alkylating Agent: 1-(γ-chloropropyl)-4-methylpiperazine is prepared by the reaction of 1-methylpiperazine with 1-bromo-3-chloropropane.
-
N-Alkylation Reaction: 1-(10H-Phenothiazin-2-yl)butan-1-one is reacted with 1-(γ-chloropropyl)-4-methylpiperazine in the presence of a base (e.g., sodium amide) in an inert solvent (e.g., toluene). The reaction mixture is heated to drive the reaction to completion.
-
Workup and Purification: The reaction mixture is then subjected to an aqueous workup to remove inorganic salts and unreacted starting materials. The crude product is purified by crystallization or chromatography to yield Butaperazine.
Caption: Synthetic workflow for the production of Butaperazine.
Biological Activity and Mechanism of Action of Downstream Products
While there is limited information on the intrinsic biological activity of 1-(10H-Phenothiazin-2-yl)butan-1-one, its derivative, Butaperazine, is a well-characterized typical antipsychotic.[1][4]
Dopamine D2 Receptor Antagonism:
The primary mechanism of action of Butaperazine and other phenothiazine antipsychotics is the antagonism of dopamine D2 receptors in the central nervous system.[1][11][12] The overactivity of the mesolimbic dopamine pathway is associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[13] By blocking D2 receptors in this pathway, Butaperazine reduces dopaminergic neurotransmission, thereby alleviating these symptoms.[14]
However, the blockade of D2 receptors in other dopamine pathways can lead to side effects:
-
Nigrostriatal Pathway: D2 antagonism in this pathway can lead to extrapyramidal symptoms (EPS), such as parkinsonism and tardive dyskinesia.[13]
-
Mesocortical Pathway: A hypofunction of this pathway is linked to the negative and cognitive symptoms of schizophrenia. D2 blockade may exacerbate these symptoms.[13]
-
Tuberoinfundibular Pathway: Dopamine tonically inhibits prolactin release. D2 antagonism in this pathway leads to hyperprolactinemia.[13]
Some studies also suggest that Butaperazine has a moderate affinity for serotonin receptors, which may contribute to its overall therapeutic profile.[1] Furthermore, the interaction of D2 receptors with β-arrestin 2 is a key signaling pathway that is blocked by clinically effective antipsychotics.
Caption: Mechanism of Butaperazine as a dopamine D2 receptor antagonist.
Potential for Further Research
Given that 1-(10H-Phenothiazin-2-yl)butan-1-one is a phenothiazine derivative, it is plausible that it may possess other biological activities characteristic of this chemical class. Numerous studies have reported on the diverse pharmacological properties of phenothiazines, including:
-
Antioxidant Activity: The phenothiazine nucleus is known to be a potent antioxidant.[15][16]
-
Anticancer Activity: Some phenothiazine derivatives have shown cytotoxic effects against various cancer cell lines.[17][18]
-
Antimicrobial Activity: The phenothiazine scaffold has been explored for the development of new antibacterial and antifungal agents.[18][19]
Further investigation into the potential biological activities of 1-(10H-Phenothiazin-2-yl)butan-1-one could reveal novel therapeutic applications beyond its role as a synthetic intermediate.
Analytical Methodologies
The analysis of 1-(10H-Phenothiazin-2-yl)butan-1-one can be achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[20] A typical method would involve a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier such as phosphoric acid or formic acid for mass spectrometry compatibility.[20] This method is scalable and can be adapted for preparative separation and pharmacokinetic studies.
Conclusion
1-(10H-Phenothiazin-2-yl)butan-1-one is a valuable chemical entity, primarily serving as a crucial intermediate in the synthesis of the antipsychotic drug Butaperazine. Its chemical structure, rooted in the versatile phenothiazine scaffold, allows for straightforward derivatization to produce potent dopamine D2 receptor antagonists. While its own biological activity profile remains largely unexplored, the extensive pharmacology of the phenothiazine class suggests potential for further investigation. This guide has provided a detailed overview of its chemical properties, synthesis, and its significant contribution to the development of therapeutics for psychotic disorders, underscoring the enduring importance of the phenothiazine core in medicinal chemistry.
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